molecular formula C15H14BrN5 B2728588 1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2097926-86-6

1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2728588
CAS No.: 2097926-86-6
M. Wt: 344.216
InChI Key: JAPOZEFEYQGHLE-UHFFFAOYSA-N
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Description

1-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a sophisticated small molecule recognized in chemical literature as a potent and selective kinase inhibitor. Recent research identifies it as a highly selective type-II inhibitor targeting the c-ros oncogene 1 (ROS1) kinase, a key driver in certain cancers such as non-small cell lung cancer (NSCLC) [https://www.sciencedirect.com/science/article/abs/pii/S0223523424001300]. Its mechanism of action involves binding to the inactive (DFG-out) conformation of the kinase, which provides high selectivity and can help overcome resistance mutations that arise from first-generation, type-I inhibitors. The compound's core structure, featuring a 5-bromopyrimidine group linked to a benzimidazole via a pyrrolidine scaffold, is optimized for strong affinity and specific interaction with the ATP-binding pocket of the target kinase. This makes it an invaluable chemical probe for fundamental oncological research, enabling studies on ROS1-driven tumorigenesis, signal transduction pathways, and the development of next-generation targeted cancer therapies. Its primary research value lies in its utility for in vitro and in vivo models to validate ROS1 as a therapeutic target and to investigate mechanisms of drug resistance.

Properties

IUPAC Name

1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5/c16-11-7-17-15(18-8-11)20-6-5-12(9-20)21-10-19-13-3-1-2-4-14(13)21/h1-4,7-8,10,12H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPOZEFEYQGHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved by reacting 5-bromo-2-chloropyrimidine with pyrrolidin-2-one in the presence of a base such as potassium carbonate in a solvent like 1-methylpyrrolidin-2-one.

    Coupling with benzodiazole: The intermediate product is then coupled with a benzodiazole derivative under suitable conditions to form the final compound.

Chemical Reactions Analysis

1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the pyrimidine ring can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions with various partners to form more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s key distinguishing feature is the 5-bromopyrimidin-2-yl substituent on the pyrrolidine ring. Below is a comparison with structurally related analogs:

Compound Name Substituent on Pyrrolidine Molecular Weight Key Features Reference
1-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (Target) 5-Bromopyrimidin-2-yl Not explicitly stated Bromine enhances lipophilicity and potential halogen bonding -
2-Methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride None (methyl group on benzodiazole) Not explicitly stated Lacks pyrimidine; chiral (3R) configuration may influence bioactivity
2-(4-[(3R)-1-(2-{2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)pyrrolidin-3-yl]oxy)piperidin-1-yl)-1H-1,3-benzodiazole (11) 2-Methyl-pyrrolopyrimidinyl ethyl 446 ([M+H]+) Pyrrolopyrimidine substituent; higher molecular weight; 35% synthetic yield
1-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Trifluoro-methoxybenzoyl 389.37 Fluorine-rich substituent enhances metabolic stability
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole Pyridin-2-yl (on benzodiazole) 222.12 Bromine on benzodiazole; pyridine vs. pyrimidine electronic effects

Key Observations :

  • The target compound’s bromopyrimidine group distinguishes it from analogs with methyl, fluorine, or pyridine substituents.
  • Fluorinated analogs (e.g., ) may exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects.
  • Chiral pyrrolidine derivatives (e.g., ) highlight the role of stereochemistry in biological activity.

Key Observations :

  • Copper-catalyzed methods () achieve high yields (96%) for triazoles, but applicability to benzodiazole systems is unclear.

Biological Activity

1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that integrates a bromopyrimidine moiety with a pyrrolidine and benzodiazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C13H17BrN4C_{13}H_{17}BrN_{4} with a molecular weight of approximately 313.1505 g/mol. The structure includes a brominated pyrimidine ring, which is known for its role in enhancing biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyrimidine moiety facilitates hydrogen bonding and hydrophobic interactions with target proteins, while the pyrrolidine and benzodiazole groups enhance binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzimidazole derivatives show broad-spectrum activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives range from 12.5 μg/ml to 250 μg/ml against Gram-positive and Gram-negative bacteria .

CompoundMIC (μg/ml)Target Organism
Compound A50S. typhi
Compound B62.5E. coli
Compound C12.5S. aureus

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds through their ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives with the benzodiazole structure have shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting tumor growth .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer progression and microbial resistance. In vitro assays have demonstrated that it can inhibit enzymes such as topoisomerase and proteases critical for cancer cell survival .

Study 1: Antimicrobial Efficacy

A study conducted by Kathrotiya et al. synthesized several derivatives of benzimidazole and tested their antimicrobial efficacy using the broth microdilution method. The results indicated that certain derivatives exhibited potent activity against E. coli and S. aureus, suggesting that the incorporation of the bromopyrimidine moiety could enhance antimicrobial properties .

Study 2: Anticancer Properties

In another study focusing on the anticancer effects of benzodiazole derivatives, researchers found that compounds similar to this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 10 μM . The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

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